3-Cyano-6-methoxycoumarin
Description
Significance of Coumarin (B35378) Scaffolds in Chemical Research
The coumarin scaffold, a benzopyrone structure, is a privileged motif in the realm of chemical and pharmaceutical research. tandfonline.comgoogle.com These compounds are widely recognized for their diverse and significant biological activities, which include anti-cancer, anti-inflammatory, antimicrobial, and anticoagulant properties. google.commdpi.comnih.gov The versatility of the coumarin framework allows for extensive chemical modification, enabling the synthesis of a vast array of derivatives with tailored biological and physicochemical properties. tandfonline.comtandfonline.com This structural flexibility facilitates interactions with various biological macromolecules through different forces such as hydrogen bonding, pi-stacking, and hydrophobic interactions. tandfonline.com
Beyond their medicinal applications, coumarins are also investigated for their unique photophysical properties, leading to their use in fluorescent probes, sensors, and as spectral sensitizers in light-sensitive materials. google.comacademie-sciences.fr The synthesis of coumarins can be achieved through several classic organic reactions, including the Pechmann, Knoevenagel, Perkin, and Wittig reactions, making the scaffold readily accessible for research purposes. tandfonline.combldpharm.com
Overview of Cyano- and Methoxy-Substituted Coumarins in Academic Studies
The introduction of cyano (-CN) and methoxy (B1213986) (-OCH₃) groups onto the coumarin scaffold significantly influences the molecule's properties and has been a key strategy in the development of novel compounds. The cyano group, being strongly electron-withdrawing, can modulate the electronic distribution within the coumarin ring system, which in turn affects the compound's reactivity and photophysical characteristics. academie-sciences.fr This has been exploited in the design of fluorescent probes and photosensitizers. google.comacademie-sciences.fr The 3-cyano-coumarin moiety is a common structural feature in various synthetic methodologies aimed at producing coumarin derivatives with diverse applications. mdpi.comsigmaaldrich.com
The methoxy group, an electron-donating substituent, can enhance the lipophilicity and influence the metabolic stability of coumarin derivatives. acs.org Its position on the coumarin ring can fine-tune the biological activity. For instance, methoxy-substituted coumarins have been explored for their potential as anticancer agents and as inhibitors of various enzymes. researchgate.net The combination of both cyano and methoxy groups on the same coumarin scaffold offers a route to compounds with potentially unique and valuable properties, stemming from the interplay of their electron-donating and electron-withdrawing effects.
Research Focus on 3-Cyano-6-methoxycoumarin within the Field
Within the extensive family of substituted coumarins, this compound has emerged as a compound of specific research interest. Although not as extensively studied as some other coumarin derivatives, it has been identified in several distinct areas of chemical and biological research.
One area of investigation involves its potential as an enzyme inhibitor. In a study exploring inhibitors of human dipeptidyl peptidase III (hDPP III), this compound was among the coumarin derivatives tested, showing a moderate inhibitory activity. chemicalbook.com This suggests its potential as a scaffold for the design of more potent and selective enzyme inhibitors.
Furthermore, this compound has been listed in patent literature as a compound with potential therapeutic applications. One patent discloses its use as a potential agent for treating viral infections. google.comresearchgate.net Another patent highlights its utility as a spectral sensitizer (B1316253) in light-sensitive compositions, demonstrating its relevance in materials science. google.comcaymanchem.com These varied research contexts underscore the multifaceted potential of this compound as a valuable chemical entity.
Chemical and Research Data
The following tables provide a summary of the chemical properties of this compound and an overview of the key research findings related to this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 41459-72-7 | acs.org |
| Molecular Formula | C₁₁H₇NO₃ | acs.org |
| Molecular Weight | 201.18 g/mol | acs.org |
| Physical Form | Solid | |
| InChI Key | BVVHOFPYWCEQBM-UHFFFAOYSA-N | |
| SMILES | COc1ccc2OC(=O)C(=Cc2c1)C#N |
Table 2: Summary of Research Findings for this compound
| Research Area | Key Finding | Reference(s) |
| Enzyme Inhibition | Exhibited a 19.8% inhibition of human dipeptidyl peptidase III (hDPP III). | chemicalbook.com |
| Antiviral Potential | Listed as a compound for use in the treatment of viral infections. | google.comresearchgate.net |
| Materials Science | Identified as a spectral sensitizer for light-sensitive compositions. | google.comcaymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-14-9-2-3-10-7(5-9)4-8(6-12)11(13)15-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVHOFPYWCEQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249064 | |
| Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41459-72-7 | |
| Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41459-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Cyano 6 Methoxycoumarin
Established Synthetic Routes for 3-Cyano-Coumarin Derivatives
The construction of the 3-cyano-coumarin framework is predominantly achieved through condensation reactions that form the core heterocyclic structure. These methods often involve the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound.
Knoevenagel Condensation Approaches utilizing Salicylaldehydes with Malononitrile (B47326) or Ethyl Cyanoacetate (B8463686)
The Knoevenagel condensation is a cornerstone in the synthesis of 3-cyanocoumarins. bibliotekanauki.plwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. bibliotekanauki.plwikipedia.org In the context of 3-cyano-6-methoxycoumarin synthesis, 2-hydroxy-5-methoxysalicylaldehyde is reacted with malononitrile or ethyl cyanoacetate. The reaction proceeds via a nucleophilic addition of the enolate, generated from the active methylene compound, to the carbonyl group of the salicylaldehyde, followed by an intramolecular cyclization and dehydration to yield the final coumarin (B35378) product. wikipedia.orgbeilstein-journals.org
The choice of catalyst and solvent significantly influences the reaction's efficiency. nih.gov A variety of bases, from organic amines like piperidine (B6355638) to inorganic bases such as sodium carbonate (Na2CO3) and potassium carbonate (K2CO3), have been employed to facilitate this transformation. beilstein-journals.orgnih.gov Solvents can range from ethanol (B145695) and methanol (B129727) to water, with the latter being a focus of green chemistry approaches. nih.gov
For instance, the reaction of salicylaldehydes with malononitrile in the presence of Na2CO3 in water has been shown to be an efficient method for the synthesis of 2-iminochromene derivatives, which are precursors or isomers of 3-cyanocoumarins. beilstein-journals.org Similarly, using ethyl cyanoacetate leads to the formation of the corresponding 3-ethoxycarbonylcoumarin, which can be a versatile intermediate.
Multicomponent Reaction Strategies in Coumarin Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product that contains significant portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules like coumarins. researchgate.net For the synthesis of coumarin-3-carboxamides, a three-component reaction involving a salicylaldehyde, an amine, and a β-ketoester like diethyl malonate has been developed. researchgate.net This strategy allows for the direct introduction of various substituents at the 3-position of the coumarin ring.
Magnetic nanoparticles have been utilized as catalysts in the multicomponent synthesis of coumarin-3-carboxamides from salicylaldehyde, an appropriate amine, and ethyl cyanoacetate or diethyl malonate. researchgate.net These catalysts offer the advantage of easy separation from the reaction mixture, aligning with green chemistry principles. researchgate.net
Catalytic Methods in Synthesis (e.g., K2CO3, Mg-Al hydrotalcite, Lewis Acids)
The choice of catalyst is pivotal in optimizing the synthesis of 3-cyanocoumarins. bibliotekanauki.plnih.gov While traditional methods often rely on soluble bases, heterogeneous catalysts are gaining prominence due to their ease of separation and potential for recycling.
Potassium Carbonate (K2CO3): This inorganic base is frequently used in Knoevenagel condensations for coumarin synthesis. nih.govmdpi.com It is effective in promoting the reaction between salicylaldehydes and active methylene compounds. nih.govmdpi.com
Mg-Al Hydrotalcite: Hydrotalcites, or layered double hydroxides (LDHs), are effective solid base catalysts. researchgate.netepdf.pub Mg-Al hydrotalcite has been successfully employed as a catalyst for the synthesis of coumarins from salicylaldehyde and ethyl acetoacetate. researchgate.net Their basic properties facilitate the initial condensation step, and their heterogeneous nature simplifies the work-up procedure. Li-Al containing layered double hydroxides have also been used as an eco-friendly heterogeneous catalyst for the synthesis of coumarin-3-carboxamides. researchgate.net
Lewis Acids: Lewis acids such as zinc chloride (ZnCl2) and ytterbium triflate (Yb(OTf)3) have been reported to catalyze coumarin synthesis. bibliotekanauki.plnih.gov They activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the active methylene compound. mdpi.com
The following table summarizes the catalysts used in the synthesis of 3-cyanocoumarin (B81025) derivatives.
| Catalyst | Reactants | Product | Reference |
| K2CO3 | Salicylaldehyde, Ethyl Cyanoacetate | 3-Cyanocoumarin | nih.govmdpi.com |
| Mg-Al Hydrotalcite | Salicylaldehyde, Ethyl Acetoacetate | Coumarin | researchgate.net |
| Li-Al LDH | Salicylaldehyde, Amine, Diethyl Malonate | Coumarin-3-carboxamide | researchgate.net |
| ZnCl2 | Salicylaldehyde, Active Methylene Compound | 3-Substituted Coumarin | bibliotekanauki.pl |
Synthesis of Methoxy-Substituted Coumarins and Analogues
The introduction of a methoxy (B1213986) group onto the coumarin ring, as in this compound, can be achieved by starting with a correspondingly substituted salicylaldehyde, namely 2-hydroxy-5-methoxysalicylaldehyde. The synthesis then follows the general routes established for coumarin formation.
The Pechmann condensation is another classical method for coumarin synthesis, which can be adapted for methoxy-substituted derivatives. tandfonline.com This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. While effective, it can sometimes lead to mixtures of products, especially with complex substrates. tandfonline.com
A more direct approach involves the use of 4-methoxysalicylaldehyde in a Knoevenagel condensation with ethyl cyanoacetate, catalyzed by piperidine, to yield 3-cyano-7-methoxycoumarin (B82034). thieme-connect.com This highlights the versatility of the Knoevenagel condensation for preparing various methoxy-substituted coumarins by simply changing the starting salicylaldehyde.
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have become a major driving force in the development of new synthetic methodologies. researchgate.net These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this has translated into the exploration of alternative energy sources and environmentally benign catalysts and solvents. researchgate.net
Microwave and Ultrasound Assisted Synthesis
The use of non-conventional energy sources like microwave irradiation and ultrasound has shown significant advantages in organic synthesis, including reduced reaction times, increased yields, and often milder reaction conditions. rsc.orgfccollege.ac.ine-bookshelf.de
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the rate of chemical reactions. rsc.orgfccollege.ac.inijaresm.com In the context of coumarin synthesis, microwave irradiation has been successfully applied to the Knoevenagel condensation. nih.govijaresm.com For example, the synthesis of 3-substituted coumarins has been achieved under solvent-free conditions using microwave irradiation, which aligns with green chemistry principles by minimizing solvent waste. nih.govrsc.org The synthesis of coumarin-thiazole derivatives has been accomplished via a one-pot three-component reaction under microwave irradiation, demonstrating the power of this technology for constructing complex heterocyclic systems. fccollege.ac.inrsc.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. nih.govthieme-connect.com Ultrasound irradiation has been employed for the Knoevenagel condensation to produce coumarins, with reports of higher yields and shorter reaction times compared to conventional heating methods. nih.govthieme-connect.com For instance, the synthesis of 3-cyano-7-methoxycoumarin has been successfully performed using an ultrasonic procedure. thieme-connect.com
These green chemistry approaches not only offer practical advantages in the laboratory but also contribute to the development of more sustainable chemical processes for the production of valuable compounds like this compound.
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions for the synthesis of coumarins aligns with the principles of green chemistry, aiming for waste minimization, operational simplicity, and easier product work-up. researchgate.net Several studies have demonstrated the feasibility and efficiency of synthesizing coumarin derivatives without the use of conventional, often hazardous, solvents.
The Knoevenagel condensation, a key reaction for forming 3-substituted coumarins, has been successfully performed under solvent-free conditions. researchgate.netnih.gov For instance, the reaction between substituted salicylaldehydes and active methylene compounds like malononitrile or ethyl 2-cyanoacetate can proceed efficiently. One approach involves using catalysts such as nano MgFe2O4 under ultrasound irradiation at 45°C, which provides good yields of the desired 3-substituted coumarins. nih.gov
Another effective solvent-free method is the Pechmann condensation, which is used to synthesize substituted coumarins from phenols and β-keto esters. researchgate.netresearchgate.net This reaction can be catalyzed by heterogeneous catalysts like HClO4·SiO2, offering advantages such as the use of a recoverable and inexpensive catalyst, shorter reaction times, and high product yields. researchgate.net Microwave irradiation has also been employed to facilitate solvent-free synthesis, as demonstrated in the preparation of coumarin-3-carboxylic acids. nih.gov
The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst has enabled the solvent-free synthesis of 3-aryl coumarins from substituted salicylaldehydes and various phenylacetic acids at elevated temperatures (180°C), resulting in good to excellent yields. nih.gov These solvent-free methods represent environmentally friendly alternatives to traditional synthetic routes that often require harsh conditions and toxic solvents. researchgate.net
Table 1: Examples of Solvent-Free Synthesis of Coumarin Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Knoevenagel Condensation | Salicylaldehydes, 1,3-dicarbonyl compounds | nano MgFe2O4, Ultrasound, 45°C | 3-Substituted coumarins | 63–73% | nih.gov |
| Pechmann Condensation | Substituted phenols, β-keto esters | HClO4·SiO2 | Substituted coumarins | 62–98% | researchgate.net |
| Knoevenagel Condensation | Salicylaldehyde, Diethyl malonate | Potassium-rich catalyst from banana stem | Ethyl coumarin-3-carboxylate | 97% | researchgate.net |
| Perkin Reaction | Substituted salicylaldehydes, Phenylacetic acids | DABCO, 180°C | 3-Aryl coumarins | 61–91% | nih.gov |
Derivatization and Further Chemical Transformations of this compound Analogues
The 3-cyano-coumarin scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through various chemical transformations. These modifications can be broadly categorized into functional group interconversions at the cyano moiety, the introduction of diverse chemical moieties, and the design of hybrid structures.
Functional Group Interconversions at the Cyano Moiety (e.g., reduction to formylcoumarins)
A significant transformation of the cyano group at the C3 position is its reduction to a formyl group, yielding 3-formylcoumarins. These aldehydes are valuable building blocks for synthesizing more complex coumarin derivatives. researchgate.net
A highly efficient method for this reduction involves the use of Raney nickel in formic acid. researchgate.netlka.lt This procedure allows for the smooth conversion of 3-cyanocoumarins to 3-formylcoumarins in high yields without affecting other reducible groups on the coumarin ring, such as the lactone ring or halogen substituents. lka.lt The reaction is typically carried out by heating at 80–90°C for 1.5 to 2 hours, and the product can often be purified by simple crystallization. researchgate.net
Other methods for preparing 3-formylcoumarins exist, but the reduction of 3-cyanocoumarins is noted for its efficiency and mild conditions. Alternative, though sometimes more challenging, routes include the Vilsmeier-Haack formylation of coumarins, which generally requires electron-donating groups on the benzene (B151609) ring, or the oxidation of 3-methylcoumarins. The cyano group can also be reduced to a primary amine (R-CH2NH2) using reagents like lithium aluminum hydride (LiAlH4), excess DIBAL-H, or through catalytic hydrogenation. imperial.ac.uk
Table 2: Reduction of 3-Cyanocoumarins to 3-Formylcoumarins
| Catalyst/Reagent | Reaction Conditions | Outcome | Reference |
| Raney nickel / Formic acid | Heating at 80–90°C, 1.5–2 hours | Smooth reduction of nitrile to aldehyde | researchgate.netlka.lt |
| DIBAL-H | Not specified | Reduction of nitriles to aldehydes | vanderbilt.edu |
Introduction of Diverse Chemical Moieties
The coumarin framework can be functionalized by introducing various chemical groups to create derivatives with tailored properties. This can be achieved through several synthetic strategies.
One common approach is the Knoevenagel condensation of salicylaldehydes with compounds containing active methylene groups, which can introduce a variety of substituents at the C3 position. nih.gov Furthermore, the core coumarin structure can be modified at different positions. For instance, the synthesis of 4-carboalkoxybenzo[h]coumarins has been achieved from naphthols through a one-pot reaction involving oxidation followed by a cascade of reactions including Wittig olefination and Michael addition. acs.org
The introduction of heterocyclic moieties is also a significant area of derivatization. For example, pyrrole-containing coumarin systems can be synthesized through various multi-component reactions. rsc.org The Ugi four-component reaction has been used to create diverse chromeno[3,4-c]pyrrole-3,4-diones from coumarin-3-carboxylic acid, anilines, isonitriles, and aldehydes. rsc.org
Design and Synthesis of Hybrid Structures Incorporating the Coumarin Moiety
Molecular hybridization, which involves combining the coumarin scaffold with other pharmacologically active moieties, is a prominent strategy for developing novel compounds. cu.edu.tr This approach has led to the synthesis of a wide range of coumarin-based hybrids.
Examples of moieties that have been hybridized with coumarin include:
Chalcones, Acrylohydrazides, and Pyridines: These have been combined with 8-methoxy coumarin to create hybrids with significant cytotoxic activity against cancer cell lines. nih.gov
Triazoles: Coumarin-triazole hybrids have been synthesized via click chemistry and have shown potential as inhibitors of enzymes like cholinesterases. acs.org
Isoxazoles and Pyridines: New coumarin-isoxazole-pyridine hybrids have been synthesized through 1,3-dipolar cycloaddition reactions and have been investigated for their biological activities. mdpi.com
Benzimidazoles: Coumarin-benzimidazole hybrids have been designed and synthesized, showing promising antibacterial and anticancer activities. researchgate.net
Sulfonamides: Coumarin-6-sulfonamide derivatives have been synthesized and evaluated for their antiproliferative effects. cu.edu.tr
These hybrid structures often exhibit enhanced or novel biological activities compared to the individual parent molecules, highlighting the versatility of the coumarin scaffold in medicinal chemistry. cu.edu.tr
Advanced Spectroscopic Analysis for Structural Elucidation of 3 Cyano 6 Methoxycoumarin
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a detailed structural map of 3-Cyano-6-methoxycoumarin can be constructed.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.
A representative ¹H NMR spectrum of a related compound, 3-cyano-7-methoxycoumarin (B82034), recorded in DMSO-d₆, shows a singlet for the H-4 proton at δ 8.84 ppm. The aromatic protons on the benzene (B151609) ring appear as a doublet for H-5 at δ 7.73 ppm (J = 8.8 Hz), a doublet for H-8 at δ 7.12 ppm (J = 2.4 Hz), and a doublet of doublets for H-6 at δ 7.07 ppm (J = 8.8, 2.4 Hz). The methoxy protons (OCH₃) resonate as a singlet at δ 3.91 ppm. thieme-connect.de While the exact chemical shifts for this compound may vary slightly, the splitting patterns and relative integrations are expected to be analogous, providing crucial information for structural assignment.
Table 1: Representative ¹H NMR Data for a Methoxycoumarin Derivative Please note: This table is based on data for 3-cyano-7-methoxycoumarin and serves as an illustrative example. Actual values for this compound may differ.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 8.84 | s | |
| H-5 | 7.73 | d | 8.8 |
| H-8 | 7.12 | d | 2.4 |
| H-6 | 7.07 | dd | 8.8, 2.4 |
| OCH₃ | 3.91 | s |
¹³C NMR Spectral Analysis and Signal Assignment Methods
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. sigmaaldrich.com The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative atoms and functional groups.
For the related 3-cyano-7-methoxycoumarin, the ¹³C NMR spectrum in DMSO-d₆ displays signals at δ 165.3, 157.3, 156.4, 153.1, 131.2, 115.0, 113.8, 111.2, 100.9, 97.4, and 56.4 ppm. thieme-connect.de Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon signal. For instance, the signal for the methoxy carbon would be identified as a CH₃ group, while the signals for the aromatic carbons bearing a hydrogen atom would be identified as CH groups. Quaternary carbons, such as the carbonyl carbon and the carbon of the cyano group, would be absent in DEPT-135 spectra but present in the broadband decoupled ¹³C NMR spectrum.
Table 2: Representative ¹³C NMR Data for a Methoxycoumarin Derivative Please note: This table is based on data for 3-cyano-7-methoxycoumarin and serves as an illustrative example. Actual values for this compound may differ.
| Carbon | Chemical Shift (ppm) |
| C=O | 165.3 |
| C-7 | 157.3 |
| C-8a | 156.4 |
| C-4 | 153.1 |
| C-5 | 131.2 |
| C-6 | 115.0 |
| C-4a | 113.8 |
| C-3 | 111.2 |
| C-8 | 100.9 |
| C≡N | 97.4 |
| OCH₃ | 56.4 |
Advanced 2D NMR Techniques for Connectivity Mapping
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, advanced 2D NMR experiments are employed. These techniques provide correlation maps between different nuclei.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. It would show correlations between the aromatic protons on the benzene ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, providing a direct link between the ¹H and ¹³C NMR data. columbia.eduhmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, HMBC correlations would be expected between the methoxy protons and the C-6 carbon, and between the H-4 proton and the carbonyl carbon (C-2) and the cyano-bearing carbon (C-3).
The collective data from these 1D and 2D NMR experiments provide a comprehensive and definitive structural elucidation of this compound. researchgate.netresearchgate.net
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band for the C≡N (cyano) stretching vibration is typically observed in the range of 2220-2260 cm⁻¹. For the related 3-cyano-7-methoxycoumarin, this peak appears at 2229 cm⁻¹. thieme-connect.de The lactone carbonyl (C=O) group will exhibit a strong stretching vibration, typically in the region of 1700-1750 cm⁻¹. In 3-cyano-7-methoxycoumarin, this is seen at 1712 cm⁻¹. thieme-connect.de Other significant peaks include those for C=C aromatic stretching (around 1600-1450 cm⁻¹), and C-O stretching vibrations for the ether and ester groups. thieme-connect.de
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C≡N and C=C stretching vibrations are also expected to be Raman active.
Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups Please note: This table provides typical ranges and an example from a related compound. Actual values may vary.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Frequency (cm⁻¹) thieme-connect.de |
| Cyano (C≡N) | Stretching | 2220-2260 | 2229 |
| Lactone Carbonyl (C=O) | Stretching | 1700-1750 | 1712 |
| Aromatic C=C | Stretching | 1600-1450 | 1617, 1599 |
| Aryl Ether (Ar-O-CH₃) | Stretching | 1275-1200 (asymmetric), 1075-1020 (symmetric) | 1254 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum of coumarin (B35378) derivatives is characterized by π-π* and sometimes n-π* electronic transitions. researchgate.netmdpi.com
The basic coumarin skeleton typically shows π-π* transitions related to charge transfer from the benzene ring to the pyranone moiety. mdpi.com The presence of substituents significantly influences the position and intensity of these absorption bands. The methoxy group at the 6-position, being an electron-donating group, and the cyano group at the 3-position, an electron-withdrawing group, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted coumarin.
For instance, 3-cyano-7-ethoxycoumarin, a structurally similar compound, exhibits absorption maxima at 227 and 353 nm. caymanchem.com The electronic transitions are often influenced by the solvent polarity, a phenomenon known as solvatochromism. academie-sciences.fr In polar solvents, a shift in the absorption bands can be observed, providing further information about the nature of the electronic transitions. srce.hr The study of these transitions is crucial for understanding the photophysical properties of this compound, which is relevant for applications such as fluorescent probes and laser dyes. google.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule.
The empirical formula of this compound is C₁₁H₇NO₃, with a calculated molecular weight of approximately 201.18 g/mol . sigmaaldrich.com In a mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be expected at an m/z value corresponding to this molecular weight.
HRMS would confirm the elemental composition. For the related 3-cyano-7-methoxycoumarin, the calculated m/z for the sodium adduct [M+Na]⁺ is 224.0426, with an experimental value found to be 224.0320. thieme-connect.de Similarly, precise mass measurement for this compound would provide unequivocal confirmation of its molecular formula. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the structure by showing the loss of characteristic neutral fragments, such as CO and CH₃.
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental analytical technique crucial for the characterization of newly synthesized chemical compounds, including this compound. This destructive method provides the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—in a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. This comparison is vital for verifying the empirical formula and assessing the purity of the synthesized product.
For a compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen content should align closely with the calculated values, typically within a narrow margin of ±0.4%. acs.orguef.fi This level of accuracy provides strong evidence that the synthesized compound has the correct atomic composition and is free from significant impurities.
The theoretical elemental composition of this compound is calculated based on its molecular formula, C₁₁H₇NO₃, and the atomic weights of its constituent elements. The molecular weight of the compound is 201.18 g/mol . nih.gov The expected percentages for each element are determined as follows:
Carbon (C): (11 × 12.011 g/mol ) / 201.18 g/mol × 100%
Hydrogen (H): (7 × 1.008 g/mol ) / 201.18 g/mol × 100%
Nitrogen (N): (1 × 14.007 g/mol ) / 201.18 g/mol × 100%
Oxygen (O): (3 × 15.999 g/mol ) / 201.18 g/mol × 100%
In practice, CHN analyzers are used to combust the sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, and N₂) are measured, allowing for the precise determination of the elemental percentages. While oxygen is not always directly measured, its percentage can be inferred by subtracting the sum of the C, H, and N percentages from 100%.
The detailed research findings from various studies on coumarin derivatives consistently employ elemental analysis to validate their synthesized structures. For instance, the characterization of other complex coumarins reports a close correlation between the calculated and found elemental percentages, thereby confirming their proposed structures. acs.orguef.firesearchgate.net
Below is a data table summarizing the theoretical elemental composition for this compound. Experimental analysis of a pure sample is expected to yield results in close agreement with these values.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Calculated Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 65.67% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.51% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.96% |
| Oxygen | O | 15.999 | 3 | 47.997 | 23.86% |
| Total | 201.181 | 100.00% |
Computational Chemistry and Electronic Structure Investigations of 3 Cyano 6 Methoxycoumarin
Quantum Chemical Calculations (e.g., Density Functional Theory, INDO Procedures)
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules from first principles. Methods like Density Functional Theory (DFT) and Intermediate Neglect of Differential Overlap (INDO) are widely employed to study coumarin (B35378) systems. asianpubs.org DFT, particularly with functionals like B3LYP, has become a standard for its balance of computational cost and accuracy in predicting the molecular and electronic properties of organic compounds. ijres.orgresearchgate.net These calculations are crucial for elucidating the behavior of substituted coumarins like 3-Cyano-6-methoxycoumarin. cdnsciencepub.com
Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. faccts.de For this compound, this involves finding the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. researchgate.net DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are commonly used for this purpose. researchgate.net
The optimization process for coumarins generally confirms the planarity of the fused benzene (B151609) and pyrone ring system. ijres.org The primary conformational flexibility in this compound would arise from the rotation of the methyl group of the methoxy (B1213986) substituent. A conformational analysis, typically performed by systematically rotating the C-O bond of the methoxy group and calculating the energy at each step, would identify the most stable orientation of this group relative to the coumarin plane. researchgate.net In similar methoxy-substituted coumarins, the conformer where the methyl group is oriented to minimize steric hindrance while maximizing electronic conjugation is typically the global minimum on the potential energy surface. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Coumarin Skeleton (Calculated via DFT) Note: This table presents typical bond lengths for a coumarin core and is for illustrative purposes, as specific data for this compound is not available.
| Parameter | Bond Length (Å) |
|---|---|
| C=O (lactone) | ~1.20 |
| C-O (lactone) | ~1.36 |
| C=C (pyrone) | ~1.34 |
| C-C (aromatic) | ~1.39 - 1.42 |
| C-CN | ~1.44 |
| C≡N | ~1.16 |
| C-O (methoxy) | ~1.37 |
Data synthesized from general values reported for coumarin derivatives in computational studies. ijres.org
The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The arrangement of these orbitals and the energy gap (ΔE) between them are critical in determining the molecule's reactivity, electronic transitions, and photophysical behavior. ijres.org
In "push-pull" systems like this compound, the HOMO is typically localized on the electron-rich part of the molecule, which includes the methoxy group and the benzene ring. cdnsciencepub.com The LUMO, conversely, is concentrated on the electron-deficient portion, primarily the cyano group and the pyrone ring. cdnsciencepub.com This spatial separation of frontier orbitals is a hallmark of molecules with potential for significant Intramolecular Charge Transfer (ICT). cdnsciencepub.com
The HOMO-LUMO energy gap is a key parameter calculated via DFT. A smaller gap generally implies that the molecule can be excited with lower energy (longer wavelength) light. ijres.org Analysis of the charge distribution, often through Mulliken population analysis or by mapping the molecular electrostatic potential (MESP), reveals the electron density across the molecule. rsc.org For this compound, such analysis would show a negative potential around the electronegative oxygen and nitrogen atoms and a positive potential elsewhere, highlighting sites for electrophilic and nucleophilic attack. rsc.org
Table 2: Representative Frontier Orbital Energies and Energy Gaps for Push-Pull Coumarins Note: Values are illustrative and based on data for similar coumarin systems.
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Methoxy-Cyano Coumarin Analog | -6.2 | -2.5 | 3.7 |
Values are representative of typical DFT (B3LYP) calculations for coumarins with donor-acceptor groups. ijres.org
Geometry Optimization and Conformational Analysis
Theoretical Spectroscopy (Prediction of NMR, IR, UV-Vis Spectra)
Computational methods can accurately predict various spectroscopic properties, serving as a powerful tool for structure verification and interpretation of experimental data. researchgate.netschrodinger.com
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netfaccts.de Calculations can help assign complex experimental spectra by correlating calculated shifts for each nucleus in the optimized geometry with observed peaks. faccts.de While experimental spectra for 3-Cyano-7-methoxycoumarin (B82034) are available in databases like PubChem, theoretical calculations for this compound would provide a predicted spectrum to guide its synthesis and identification. nih.gov
IR Spectroscopy: Theoretical infrared (IR) spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. researchgate.net These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, C≡N stretch, C-H bend). Although raw calculated frequencies are often higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement with experimental FT-IR and Raman spectra, aiding in the assignment of all fundamental vibrational bands. researchgate.net
UV-Vis Spectroscopy: The electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). cdnsciencepub.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the lowest energy transition, corresponding to the longest wavelength absorption (λ_max), is expected to be a HOMO→LUMO transition with significant π→π* and ICT character. cdnsciencepub.com
Table 3: Typical Calculated Vibrational Frequencies for Key Functional Groups in Cyano-Methoxy Coumarins
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N | Stretching | 2230 - 2250 |
| C=O (lactone) | Stretching | 1720 - 1750 |
| C=C | Aromatic/Pyrone Stretching | 1500 - 1620 |
| C-O-C | Asymmetric Stretching | 1200 - 1280 |
Frequencies are representative values from DFT calculations on related coumarin structures. researchgate.netrsc.org
Intramolecular Charge Transfer (ICT) Modeling and Analysis in Methoxy-Cyano Coumarins
The combination of a 6-methoxy (electron-donating) group and a 3-cyano (electron-withdrawing) group makes this compound a classic example of a "push-pull" fluorophore. The photophysical properties of such molecules are dominated by an Intramolecular Charge Transfer (ICT) process. schrodinger.com
Upon absorption of light, an electron is promoted from the ground state to an excited state. In these systems, this excitation involves a significant shift of electron density from the donor (methoxy-benzene moiety) to the acceptor (cyano-pyrone moiety). schrodinger.com This creates an excited state with a much larger dipole moment than the ground state. This ICT phenomenon is responsible for the characteristic large Stokes shifts and the sensitivity of the fluorescence emission to solvent polarity (solvatochromism) observed in many coumarin dyes. Modeling studies using DFT and TD-DFT can quantify this charge transfer by comparing the charge distribution and dipole moments of the ground (S₀) and first excited (S₁) states.
Molecular Docking and Simulation Studies (Relevant to Biological Interaction Mechanisms)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ujpronline.compcbiochemres.com For coumarin derivatives, which exhibit a wide range of biological activities, docking studies are invaluable for understanding their mechanism of action at a molecular level. nih.govnih.gov
While specific docking studies on this compound are not prominently reported, the methodology is widely applied to its analogs. nih.govabap.co.in The process involves:
Obtaining the 3D crystal structure of a target protein (e.g., cyclooxygenase, acetylcholinesterase, cytochrome P450 enzymes) from a database like the Protein Data Bank. researchgate.net
Defining the active binding site of the protein. researchgate.net
Computationally placing the optimized structure of the coumarin ligand into this site in various conformations.
Using a scoring function to rank the poses based on binding affinity (e.g., estimated free energy of binding). pcbiochemres.com
These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the coumarin derivative and specific amino acid residues in the protein's active site. pcbiochemres.com For this compound, docking could predict its potential as an inhibitor for various enzymes, guiding further experimental validation and drug design efforts. abap.co.in
Table 4: Illustrative Molecular Docking Results for a Coumarin Derivative with a Protein Target Note: This table is a generic example to illustrate the type of data obtained from docking studies.
| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Coumarin Analog | Cyclooxygenase-2 | -8.5 | TYR-385, SER-530, ARG-120 |
Data is representative of typical results presented in molecular docking studies of coumarin derivatives. abap.co.in
Photophysical Properties and Optoelectronic Applications of 3 Cyano 6 Methoxycoumarin
Fluorescence Spectroscopy and Quantum Yield Determinations
3-Cyano-6-methoxycoumarin is a fluorescent compound, and its spectroscopic properties have been a subject of interest. clockss.orgacs.org Coumarin (B35378) derivatives, in general, are known for their strong fluorescence and are widely used as fluorescent probes and dyes. clockss.orgmdpi.com The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter. For many substituted coumarins, quantum yields can be high, often exceeding 0.5. clockss.org The actual quantum yield of this compound can be influenced by factors such as the solvent environment. clockss.orgacademie-sciences.fr
Research on related compounds shows that the quantum yield is sensitive to the substitution pattern on the coumarin ring. For instance, the presence of an electron-donating group at the 7-position, such as a dimethylamino group, can lead to quantum yields approaching 1 in polymer matrices. mdpi.com In a study of various 3-substituted-6-methoxycoumarin derivatives, their fluorescence properties were evaluated based on intramolecular charge transfer (ICT) between the "push" (electron-donating) and "pull" (electron-withdrawing) substituents. acs.org
To determine the fluorescence quantum yield, a comparative method is often employed using a standard with a known quantum yield. academie-sciences.fr The formula used is:
Φx = (As × Fx × nx²) / (Ax × Fs × ns²)
Where:
Φ is the quantum yield
A is the absorbance at the excitation wavelength
F is the area under the fluorescence curve
n is the refractive index of the solvent
Subscripts 'x' and 's' refer to the sample and the standard, respectively. academie-sciences.fr
| Compound Family | Key Substituents | Reported Quantum Yield (ΦF) | Conditions/Notes | Reference |
|---|---|---|---|---|
| 3-Acetyl-6,7-dimethoxycoumarin | 3-acetyl, 6-methoxy, 7-methoxy | 0.52 | Highlights the positive effect of methoxy (B1213986) and electron-withdrawing groups. | researchgate.net |
| 7-Dimethylamino coumarin derivatives | 7-N(CH3)2 | Approaches 1 | In polymer matrices. | mdpi.com |
| 3-Phenyl-5,7-dimethoxycoumarin | 3-phenyl, 5,7-dimethoxy | Up to 0.84 | In organic solution. | researchgate.net |
| 6-Methoxyquinoline-3,4-dicarbonitriles | 6-methoxy, 3-cyano, 4-cyano | ~15% | Demonstrates the effect of multiple cyano groups. | sciforum.net |
Emission Wavelength Tuning and Stokes Shift Characterization
The emission wavelength of coumarin derivatives can be tuned by altering their chemical structure. molaid.com For this compound and related compounds, the emission wavelength is influenced by the electronic nature of the substituents. clockss.orgmdpi.comias.ac.in The presence of an electron-donating group, like the methoxy group at the 6-position, and an electron-withdrawing group, such as the cyano group at the 3-position, creates a "push-pull" system. academie-sciences.fracs.org This system facilitates intramolecular charge transfer (ICT) upon excitation, which generally leads to a red-shift (longer wavelength) in the emission spectrum. mdpi.comrsc.org
The Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima, is another important characteristic. Coumarin derivatives are known for having large Stokes shifts. researchgate.netsciforum.net A large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and improves detection sensitivity. Some benzocoumarin derivatives, which have an extended conjugated system, exhibit remarkably large Stokes shifts, with emission around 540 nm and shifts exceeding 10000 cm⁻¹. acs.orgmolaid.com
| Compound Family | Key Substituents | Emission Wavelength (λem) | Stokes Shift | Reference |
|---|---|---|---|---|
| Benzocoumarin derivatives | Extended conjugation | ~540 nm | > 10000 cm⁻¹ | acs.orgmolaid.com |
| 7-Hydroxycoumarins with 4-cyano group | 4-cyano | 570–600 nm | Dramatic longwave shift of 55–80 nm | researchgate.net |
| 6-Methoxyquinoline-3,4-dicarbonitriles | 6-methoxy, 3-cyano, 4-cyano | ~540 nm (green region) | Large shift of about 100 nm | sciforum.net |
Influence of Substituents on Fluorescence Characteristics (e.g., cyano and methoxy groups)
The fluorescence properties of coumarins are highly dependent on the nature and position of substituents on the aromatic ring. clockss.orgmdpi.comias.ac.in
The cyano group (-CN) at the 3-position acts as a strong electron-withdrawing group. academie-sciences.frias.ac.inresearchgate.netacgpubs.org This enhances the intramolecular charge transfer character of the molecule, which often leads to an increase in fluorescence intensity and a red shift in the emission spectrum. clockss.orgias.ac.in The introduction of a cyano group can significantly alter the photophysical properties, often resulting in longer emission wavelengths. sciforum.netresearchgate.net
Crystallization-Enhanced Emission (CEE) Phenomena in Coumarin Derivatives
Crystallization-Enhanced Emission (CEE) is a phenomenon where a compound that is weakly or non-fluorescent in solution becomes highly emissive in the solid or crystalline state. researchgate.net This effect is often attributed to the restriction of intramolecular rotations and specific molecular packing in the crystal lattice, which minimizes non-radiative decay pathways. researchgate.net
While specific studies on the CEE of this compound are not prevalent in the provided search results, research on a closely related compound, a 6-methoxy-iminocoumarin derivative, has demonstrated this phenomenon. researchgate.net This iminocoumarin was poorly fluorescent in various solvents but exhibited high photoluminescence in the solid state, a finding that was considered a rare example of CEE in the iminocoumarin series. researchgate.net This suggests that coumarin derivatives with a methoxy group at the 6-position have the potential for CEE, a property that is of great interest for applications in solid-state lighting and optoelectronic devices. researchgate.net
Research into Optoelectronic and Material Science Applications
The favorable photophysical properties of this compound and its derivatives make them valuable materials in optoelectronics and material science.
Coumarin derivatives are extensively used as fluorescent probes and labels in various scientific disciplines, including biology and chemistry. clockss.orgacs.orgmdpi.comresearchgate.netmedchemexpress.com Their high quantum yields, photostability, and sensitivity to the local environment make them ideal for such applications. clockss.orgresearchgate.net
3-Cyano-7-ethoxycoumarin, a related compound, is used as a fluorogenic substrate for cytochrome P450 enzymes. medchemexpress.comcaymanchem.com Upon enzymatic cleavage, it forms a fluorescent product, allowing for the quantification of enzyme activity. medchemexpress.comcaymanchem.com Similarly, this compound and other derivatives have been synthesized and investigated for their potential as novel fluorophores for analytical reagents. acs.org The development of coumarin-based fluorescent probes is an active area of research, with applications ranging from detecting specific ions to imaging living cells. researchgate.netacgpubs.org
| Coumarin Derivative | Application | Mechanism/Principle | Reference |
|---|---|---|---|
| 3-Cyano-7-ethoxycoumarin | Fluorogenic substrate for cytochrome P450 | Metabolized to a fluorescent product (3-cyano-7-hydroxycoumarin). | medchemexpress.comcaymanchem.com |
| 7-Amino-4-(trifluoromethyl)coumarin | Fluorescent marker for proteinase detection | Sensitive detection of proteinases. | medchemexpress.com |
| 3-Aryl-7-methoxycoumarins | Fluorescent labels | Good emission efficiency in various solvents, including protic media. | researchgate.net |
| 7-Hydroxycoumarins | pH indicators | Fluorescence is dependent on pH. | clockss.orgresearchgate.net |
This compound is listed as a useful spectral sensitizer (B1316253) for light-sensitive compositions. google.comgoogle.com Spectral sensitizers are dyes that absorb light at wavelengths where the primary light-sensitive material does not absorb, and then transfer the absorbed energy to that material, initiating a photochemical reaction. This effectively broadens the spectral response of the material. google.com
Coumarins with a substituent in the 3-position, such as a cyano group, are particularly effective as sensitizers for various light-sensitive materials, including photopolymerizable compositions used in printing plates and photoresists. google.com The high sensitivity and broad spectral characteristics of photopolymerizable compositions containing these coumarin dyes make them suitable for applications involving visible lasers, such as argon lasers. google.com
Structure Activity Relationship Sar Studies of 3 Cyano 6 Methoxycoumarin Analogues
Correlating Structural Modifications with Observed Biological Activities
The biological effects of coumarin (B35378) derivatives are intrinsically linked to their chemical structures. mdpi.com Modifications at various positions of the coumarin nucleus can dramatically alter their activity. The 3-cyano group, in particular, is a crucial feature in many potent coumarin derivatives.
The Role of the 3-Cyano Group and Substitutions at C4:
The presence of a cyano (-CN) group at the C3 position of the coumarin ring is a recurring motif in compounds with significant biological activity. This electron-withdrawing group influences the electronic properties of the entire molecule, which is critical for its interaction with biological targets. acs.org
For instance, in a series of coumarin derivatives designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), the nature of the substituent at the C4 position, adjacent to the 3-cyano group, played a pivotal role in their potency and selectivity. tandfonline.com When a methyl cyanoacrylate fragment was present, the resulting compound, 4e , demonstrated good anti-proliferative activity against multiple tumor cell lines and was more active against VEGFR-2. tandfonline.com Replacing the methyl cyanoacrylate with a malononitrile (B47326) fragment, while retaining the 4-aminomethylpiperidine (4-AMP) at another position, yielded compound 8e , which was a potent dual inhibitor of both VEGFR-2 and EGFR. tandfonline.com This highlights that even subtle changes at the C4 position can modulate the inhibitory profile of 3-cyanocoumarin (B81025) analogues.
Impact of Substituents on the Benzo Ring:
The methoxy (B1213986) group at the C6 position of 3-cyano-6-methoxycoumarin also significantly contributes to the molecule's biological profile. The position and nature of substituents on the benzene (B151609) ring of the coumarin scaffold are known to be critical determinants of biological activity. mdpi.com
In a study of 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase (MAO) inhibitors, the presence of a methoxy group on the phenyl ring at position 3, along with a methyl group at C6 of the coumarin, influenced the inhibitory activity. For example, compound 5n , a 6-methyl-3-phenylcoumarin derivative, exhibited potent and selective inhibition of MAO-B. researchgate.net Docking studies revealed that the phenyl ring at position 3 engaged in a π–π interaction with a tyrosine residue in the active site of MAO-B, a key interaction for its inhibitory effect. researchgate.net
Furthermore, research on coumarin-selenophene hybrids has shown that the presence of a 2-amino-3-cyanoselenophen-5-yl substituent at the C3 position of the coumarin unit resulted in compounds with potent antiproliferative activity against breast cancer cells. bohrium.com The SAR analysis revealed that this specific substitution was more effective than the corresponding coumarins without the selenophene (B38918) moiety. bohrium.com
The following table summarizes the structure-activity relationships of selected 3-cyanocoumarin analogues:
| Compound | Key Structural Features | Observed Biological Activity |
| 4e | 3-cyano, C4-methyl cyanoacrylate | Good anti-proliferative activity, more active against VEGFR-2 tandfonline.com |
| 8e | 3-cyano, C4-malononitrile | Potent dual inhibitor of VEGFR-2 and EGFR tandfonline.com |
| 5n | 6-methyl, 3-phenyl | Potent and selective MAO-B inhibitor researchgate.net |
| Coumarin-selenophene hybrid | C3-(2-amino-3-cyanoselenophen-5-yl) | Potent antiproliferative activity against breast cancer cells bohrium.com |
Rational Design of this compound Derivatives for Enhanced Specificity
The insights gained from SAR studies are instrumental in the rational design of new derivatives with improved potency and selectivity. By understanding which structural motifs are responsible for desired biological effects, chemists can strategically modify the lead compound, this compound, to optimize its therapeutic potential.
One of the key strategies in rational drug design is to target specific enzymes or receptors involved in a disease process. For instance, the development of selective inhibitors for different isoforms of an enzyme is a major goal in medicinal chemistry. In the context of coumarins, designing derivatives that selectively inhibit a particular cytochrome P450 (CYP) enzyme or a specific isoform of monoamine oxidase is an active area of research. acs.org
A study on 3-phenylcoumarin derivatives as CYP1 enzyme substrates demonstrated that specific substitutions could lead to selective oxidation by different CYP1 isoforms. For example, 3-(3-methoxyphenyl)-6-methoxycoumarin (19 ) was efficiently metabolized by all CYP1 forms, while 3-(4-acetoxyphenyl)-6-chlorocoumarin (20 ) was most efficiently oxidized by CYP1B1. acs.org This selectivity was attributed to variations in the stability of the complexes formed between the coumarin derivatives and the individual CYP enzymes. acs.org Such findings provide a roadmap for designing this compound analogues as selective probes or inhibitors for specific CYP isoforms.
Another approach involves creating hybrid molecules that combine the pharmacophoric features of different bioactive compounds. The synthesis of coumarin-selenophene hybrids is a prime example, where the coumarin scaffold is combined with a selenophene moiety to enhance anticancer activity. bohrium.com This strategy of molecular hybridization can lead to compounds with novel mechanisms of action or improved pharmacological profiles.
The design of dual-binding inhibitors is another promising strategy. Research has shown that compounds capable of binding to both the catalytic and peripheral anionic sites of acetylcholinesterase (AChE) can be particularly effective in preventing the aggregation of amyloid-β, a key pathological event in Alzheimer's disease. nih.gov The coumarin scaffold has been identified as having an affinity for the peripheral anionic site of AChE. nih.gov This knowledge can be leveraged to design this compound derivatives with appropriate linkers and substituents that can also interact with the catalytic site, leading to potent dual-binding AChE inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Approaches in Coumarin Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com This approach has been widely applied in coumarin research to understand the physicochemical properties that govern their biological effects and to predict the activity of new, unsynthesized derivatives. physchemres.orgingentaconnect.comnih.govscientific.net
In a typical QSAR study, a set of coumarin derivatives with known biological activities is used to develop a predictive model. Various molecular descriptors, which quantify different aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. scispace.comphyschemres.org Statistical methods, such as multiple linear regression (MLR) or genetic function algorithms (GFA), are then employed to identify the descriptors that best correlate with the observed biological activity. physchemres.orgingentaconnect.comscientific.net
For example, a QSAR study on the antioxidant activity of coumarin derivatives identified several key descriptors that influence their free radical scavenging properties. scispace.comphyschemres.org These included the hydrogen-bond donor count (HBDCount), a measure of the number of hydrogen bond donors in the molecule, and the molecular weight (MW). physchemres.org The developed QSAR models showed good predictive power, indicating their utility in designing new coumarin-based antioxidants. physchemres.org
Another QSAR study focused on the anti-breast cancer activity of 3-substituted 4-anilino coumarin derivatives. scientific.net The resulting QSAR model revealed that the electronic properties of specific carbon atoms within the coumarin scaffold were critical for their cytotoxic activity. scientific.net
The table below presents key parameters from a QSAR study on coumarin derivatives as antifungal agents, illustrating the statistical robustness of the developed model. ingentaconnect.com
| Statistical Parameter | Value | Description |
| R² | 0.830 | Coefficient of determination, indicates the goodness of fit of the model. |
| Q² | 0.758 | Cross-validated R², a measure of the model's predictive ability. |
| R² Pred | 0.610 | R² for the external test set, assesses the model's performance on new data. |
These QSAR models not only provide insights into the mechanism of action of coumarin derivatives but also serve as valuable tools for the in silico design of new compounds with enhanced biological activities. nih.gov By predicting the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.
Mechanistic Research on Biological Activities of 3 Cyano 6 Methoxycoumarin and Its Analogues
Enzyme Inhibition Mechanism Studies
The intricate interactions of 3-cyano-6-methoxycoumarin and its related compounds with various enzyme systems have been a subject of significant scientific inquiry. These studies aim to elucidate the precise molecular mechanisms by which these coumarin (B35378) derivatives exert their biological effects, paving the way for the rational design of more potent and selective therapeutic agents.
Cytochrome P450 (CYP) Enzyme Interactions and Substrate Selectivity
Cytochrome P450 (CYP) enzymes are a crucial family of monooxygenases involved in the metabolism of a wide array of xenobiotics and endogenous compounds. uef.fimdpi.com The interaction of coumarin derivatives with these enzymes can lead to either inhibition or metabolism, influencing the efficacy and safety of co-administered drugs. Research in this area focuses on understanding the substrate selectivity and inhibitory potential of this compound analogues towards different CYP isoforms.
Studies have shown that the 3-phenylcoumarin (B1362560) scaffold is an excellent starting point for developing selective fluorescent probes for human CYP1 enzymes, including CYP1A1, CYP1A2, and CYP1B1. nih.govacs.org These enzymes play a significant role in the metabolic activation of procarcinogens and the detoxification of various drugs. nih.govnih.gov The oxidation of nonfluorescent coumarin derivatives to their fluorescent 7-hydroxycoumarin metabolites is a characteristic reaction catalyzed by CYP enzymes, providing a convenient method for studying their activity. acs.org
For instance, a study on various 3-phenylcoumarin derivatives revealed that 3-(3-Methoxyphenyl)-6-methoxycoumarin was efficiently 7-O-demethylated by all three human CYP1 forms (CYP1A1, CYP1A2, and CYP1B1) with similar high efficiency. nih.govacs.org In contrast, other derivatives displayed significant selectivity. For example, 3-(4-Acetoxyphenyl)-6-chlorocoumarin was most efficiently metabolized by CYP1B1, followed by CYP1A1, and with much lower efficiency by CYP1A2. acs.org This selectivity is attributed to differences in the stability of the enzyme-substrate complexes. acs.org Molecular modeling and docking studies have further elucidated these interactions, showing that substitutions at various positions on the coumarin ring can significantly influence binding affinity and orientation within the active site of different CYP isoforms. uef.fi The presence of a methoxy (B1213986) group at the 6-position, as seen in this compound, has been suggested to be beneficial for binding within the hydrophobic cavity of CYP1 forms. uef.fi
It's important to note that while some coumarins act as substrates, others can be potent inhibitors. For example, 5-methoxycoumarin (B3053168) and 6-methoxycoumarin (B106445) have demonstrated selective inhibition of CYP2A6. mdpi.com The nature of the interaction—whether the coumarin acts as a substrate or an inhibitor—is highly dependent on its specific chemical structure and the particular CYP isoform involved. mdpi.com
| Compound | CYP Isoform | Type of Interaction | Key Findings | Citation |
|---|---|---|---|---|
| 3-(3-Methoxyphenyl)-6-methoxycoumarin | CYP1A1, CYP1A2, CYP1B1 | Substrate (7-O-demethylation) | High efficiency across all three isoforms. | nih.govacs.org |
| 3-(4-Acetoxyphenyl)-6-chlorocoumarin | CYP1B1 > CYP1A1 > CYP1A2 | Substrate (7-O-demethylation) | Demonstrates selectivity for CYP1B1. | acs.org |
| 6-methoxy-3-(4-trifluoromethylphenyl)coumarin | CYP1A2 | Substrate | Oxidized selectively by CYP1A2 in human liver microsomes. | uef.fi |
| 5-methoxycoumarin | CYP2A6 | Inhibitor | Shows selective inhibition. | mdpi.com |
| 6-methoxycoumarin | CYP2A6 | Inhibitor | Shows selective inhibition. | mdpi.com |
Carbonic Anhydrase (CA) Inhibition Mechanisms
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. unifi.itrsc.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. rsc.orgnih.gov Coumarins have emerged as a novel class of CA inhibitors with a unique mechanism of action. unifi.itmdpi.com
Unlike classical sulfonamide inhibitors that directly coordinate to the zinc ion in the active site, coumarins act as prodrugs. nih.govmdpi.com They are hydrolyzed by the esterase activity of the CA enzyme to their corresponding 2-hydroxycinnamic acid derivatives, which are the true inhibitory species. unifi.itmalariaworld.org This hydrolysis occurs within the enzyme's active site, and the resulting inhibitor occludes the entrance to the active site cavity, preventing substrate access. unifi.itnih.gov
The inhibitory potency and isoform selectivity of coumarin derivatives are highly dependent on their substitution pattern. unifi.itmalariaworld.org For instance, a study of metronidazole-coumarin conjugates and 3-cyano-7-hydroxycoumarin (B100011) revealed that these compounds act as isoform-selective CA inhibitors. tandfonline.comnih.gov They showed significant inhibition of several human CA isoforms, including the tumor-associated hCA IX and XII, while being inactive against the ubiquitous cytosolic isoforms hCA I and II. mdpi.comtandfonline.comnih.gov This selectivity is a highly desirable feature for developing anticancer agents with fewer side effects. tandfonline.comnih.gov
The 3-cyano group, as present in this compound, can influence the electronic properties of the coumarin ring and its susceptibility to hydrolysis, thereby modulating its inhibitory activity. The rationale for investigating compounds like 3-cyano-7-hydroxycoumarin also includes the potential for dual inhibition of both CAs and monocarboxylate transporters (MCTs), another important target in cancer therapy. tandfonline.com
| Compound | Target CA Isoforms | Mechanism of Action | Key Findings | Citation |
|---|---|---|---|---|
| Coumarins (general) | Various isoforms (e.g., hCA IX, hCA XII) | Prodrug; hydrolysis to 2-hydroxycinnamic acid, which occludes the active site. | Unique mechanism distinct from sulfonamides. | unifi.itnih.gov |
| 3-Cyano-7-hydroxycoumarin | hCA VA, VB, VI, VII, IX, XII, XIV | Isoform-selective inhibition. | Submicromolar inhibition against several isoforms, with no inhibition of hCA I and II. | tandfonline.comnih.gov |
| Metronidazole-coumarin conjugates | hCA VA, VB, VI, VII, IX, XII, XIV | Isoform-selective inhibition. | Effective against tumor-associated and other specific isoforms. | tandfonline.comnih.gov |
Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition Pathways
Cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and monoamine oxidases (MAOs), specifically MAO-A and MAO-B, are key enzymes in the central nervous system. Their inhibition is a major strategy in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. mdpi.comnih.gov Coumarin derivatives have been extensively investigated as inhibitors of these enzymes.
The coumarin scaffold is considered ideal for developing MAO inhibitors. scienceopen.com Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the coumarin ring significantly influence inhibitory activity and selectivity. For instance, substitution at the C-3 position with groups like a phenyl ring can enhance MAO-B inhibition, while the nature of the substituent at the C-7 position affects specificity. scienceopen.com The presence of small groups like cyano or chlorine at the C-3 or C-4 position has been shown to increase affinity for MAO-B. mdpi.com Molecular docking studies suggest that the coumarin ring can establish hydrophobic and π-π stacking interactions with aromatic amino acid residues in the active sites of these enzymes. mdpi.commdpi.com
Similarly, various coumarin derivatives have shown potent inhibitory activity against ChEs. nih.gov The mechanism often involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a mixed-type inhibition. mdpi.com The presence of a methoxy group on the coumarin scaffold can be a determinant for inhibitory potency. mdpi.com
| Compound Class | Target Enzyme | Inhibition Pathway | Key Structural Features for Activity | Citation |
|---|---|---|---|---|
| 3-Substituted coumarins | MAO-A, MAO-B | Competitive/Mixed-type inhibition | Phenyl substitution at C-3 enhances MAO-B inhibition; small groups (cyano, chloro) at C-3/C-4 increase MAO-B affinity. | mdpi.comscienceopen.com |
| 7-Substituted coumarins | MAO-A, MAO-B | Affects specificity and selectivity. | Hydrophobic substituents at C-7 favor interaction with the enzyme's entrance cavity. | mdpi.comscienceopen.com |
| Coumarin-based compounds | AChE, BChE | Mixed-type inhibition (binding to CAS and PAS). | The linker length and shape, and methoxy substituents on the coumarin are crucial. | mdpi.com |
Other Enzyme-Targeted Investigations
Beyond the well-studied CYP, CA, and ChE/MAO systems, the inhibitory potential of coumarin derivatives extends to other enzymes of therapeutic relevance. The versatile coumarin scaffold allows for modifications that can be tailored to target specific enzyme active sites. mdpi.com
For example, coumarin derivatives have been investigated as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair, making them potential anticancer agents. mdpi.com Some coumarin-pyrazole carboxamide derivatives have shown potent inhibition of Topoisomerase II and IV. mdpi.com Additionally, certain coumarin derivatives have been found to inhibit 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in cancer cell survival, thereby inducing apoptosis. mdpi.com
The lactone ring of the coumarin is a key feature that can participate in the inhibitory mechanism. In some cases, it can acylate serine proteases, leading to irreversible inhibition. mdpi.com This highlights the diverse mechanistic pathways through which coumarin derivatives can exert their enzymatic inhibitory effects.
Cellular and Molecular Mechanism Research in Biological Systems (In Vitro Focus)
Understanding the effects of this compound and its analogues at the cellular and molecular level is crucial for elucidating their broader biological activities. In vitro studies using various cell lines and microbial strains provide valuable insights into their mechanisms of action.
Mechanisms of Antimicrobial Action (e.g., against bacterial strains, fungal species)
Coumarin and its derivatives have long been recognized for their antimicrobial properties against a wide range of bacterial and fungal pathogens. nih.govajchem-a.comresearchgate.net The mechanisms underlying these activities are often multifaceted and can vary depending on the specific compound and the target microorganism.
One of the primary targets of antimicrobial coumarins is the cell membrane. nih.gov Studies have shown that coumarins can disrupt the integrity of the plasma membrane, leading to increased conductivity, leakage of intracellular components like proteins, and an increase in lipid peroxidation, as indicated by elevated malondialdehyde (MDA) content. nih.gov For example, 6-methylcoumarin (B191867) has been shown to cause damage to the cell membrane of the fungus Valsa mali. nih.gov
Another important mechanism is the inhibition of biofilm formation. nih.gov Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Coumarins can interfere with the signaling pathways involved in biofilm development, thereby reducing the pathogenicity of bacteria like Escherichia coli and Ralstonia solanacearum. nih.gov
Furthermore, coumarins can inhibit the activity of enzymes that are essential for microbial virulence. For instance, 6-methylcoumarin has been found to significantly reduce the secretion of cell wall degrading enzymes, such as endoglucanase (EG), polygalacturonase (PG), and pectin (B1162225) lyase (PL), by V. mali, thus limiting its ability to invade host tissues. nih.gov
| Compound/Class | Target Organism | Mechanism of Action | Key Findings | Citation |
|---|---|---|---|---|
| 6-Methylcoumarin | Valsa mali (fungus) | Cell membrane damage, inhibition of cell wall degrading enzymes. | Increased membrane conductivity, protein leakage, and reduced secretion of pathogenic enzymes. | nih.gov |
| Coumarins (general) | Escherichia coli (bacteria) | Inhibition of biofilm formation. | Reduces bacterial pathogenicity. | nih.gov |
| Hydroxycoumarins | Ralstonia solanacearum (bacteria) | Inhibition of biofilm formation and Type III secretion system (T3SS). | Reduces bacterial virulence. | nih.gov |
| Osthenol | Gram-positive bacteria | Antibacterial activity. | The prenyl chain at position 8 and the hydroxyl group at position 7 are important for activity. | researchgate.net |
Anticancer Mechanistic Pathways
The anticancer properties of this compound and its analogues are attributed to a variety of mechanisms that disrupt the proliferation and survival of cancer cells. These mechanisms include the induction of programmed cell death (apoptosis), interference with crucial cell signaling pathways, disruption of the cellular skeleton, inhibition of new blood vessel formation, and the regulation of cellular oxidative stress.
Induction of Apoptosis:
A primary mechanism by which coumarin derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a critical process for eliminating damaged or cancerous cells. Coumarin compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
Studies on various coumarin derivatives have demonstrated their ability to modulate the expression of key proteins involved in apoptosis. For instance, treatment with certain coumarins leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov This event initiates a caspase cascade, ultimately leading to the activation of executioner caspases like caspase-3, which dismantle the cell. nih.gov Some coumarins have also been found to upregulate the expression of the tumor suppressor protein p53, which plays a central role in initiating apoptosis in response to cellular stress. mdpi.comtandfonline.com
Modulation of Signaling Pathways like PI3K/Akt/mTOR:
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. grafiati.comnih.gov Dysregulation of this pathway is a common feature in many cancers, making it a key target for anticancer therapies. grafiati.comnih.govnih.gov Coumarins have been shown to interfere with this pathway at various points. tandfonline.comresearchgate.netnih.gov
By inhibiting the PI3K/Akt/mTOR pathway, coumarin derivatives can effectively halt the uncontrolled proliferation of cancer cells and promote apoptosis. tandfonline.comresearchgate.net Inhibition of this pathway can lead to decreased cell viability and growth. researchgate.net The ability of certain coumarins to target this pathway highlights their potential as valuable scaffolds for the development of targeted cancer therapies.
Microtubule Disruption:
Microtubules are dynamic protein filaments that are essential components of the cell's cytoskeleton. They play a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several coumarin analogues have been identified as microtubule-disrupting agents. nih.govresearchgate.net
These compounds can interfere with the polymerization of tubulin, the protein subunit of microtubules, leading to a disorganized microtubule network. nih.gov This disruption triggers a mitotic arrest, typically at the G2/M phase of the cell cycle, preventing cancer cells from dividing and ultimately leading to apoptotic cell death. nih.gov The identification of coumarins that target the colchicine (B1669291) binding site on tubulin underscores their potential as a source for new anti-mitotic agents. nih.gov
Angiogenesis Inhibition:
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. tandfonline.com Inhibiting angiogenesis is therefore a key strategy in cancer treatment. Coumarin derivatives have demonstrated anti-angiogenic properties by interfering with key signaling molecules involved in this process. mdpi.comtandfonline.com
One of the primary targets is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. mdpi.com By inhibiting VEGF and its receptor (VEGFR), coumarins can suppress the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. tandfonline.com Some coumarin analogues have shown potent inhibitory activity against VEGFR-2, a key receptor in pathological angiogenesis. tandfonline.com
Reactive Oxygen Species (ROS) Regulation:
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. mdpi.comnih.govnih.gov At low to moderate levels, ROS can promote cancer cell proliferation and survival. However, at high levels, they can induce oxidative stress and trigger cell death. mdpi.comnih.gov Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to agents that further increase ROS levels. nih.gov
Coumarin derivatives have been shown to modulate ROS levels in cancer cells. researchgate.net Some coumarins can induce the generation of ROS, leading to oxidative damage to cellular components and subsequent apoptosis. researchgate.net This pro-oxidant activity in cancer cells presents a therapeutic window for selectively targeting tumor cells while sparing normal cells.
Table 1: Anticancer Mechanistic Pathways of Coumarin Analogues
| Mechanistic Pathway | Key Molecular Targets/Events | Observed Effects in Cancer Cells | References |
|---|---|---|---|
| Induction of Apoptosis | ↑ Bax, ↓ Bcl-2, ↑ p53, Cytochrome c release, Caspase-3 activation | Programmed cell death | nih.govmdpi.commdpi.comtandfonline.com |
| PI3K/Akt/mTOR Pathway Modulation | Inhibition of PI3K, Akt, and mTOR phosphorylation | Decreased cell proliferation and survival | tandfonline.comresearchgate.netnih.gov |
| Microtubule Disruption | Inhibition of tubulin polymerization, G2/M cell cycle arrest | Mitotic arrest, apoptosis | nih.govresearchgate.net |
| Angiogenesis Inhibition | ↓ VEGF, ↓ VEGFR-2 | Inhibition of new blood vessel formation | mdpi.commdpi.comtandfonline.com |
| Reactive Oxygen Species (ROS) Regulation | ↑ ROS production in cancer cells | Oxidative stress-induced cell death | researchgate.netnih.govnih.gov |
Antioxidant Activity Mechanisms (e.g., radical scavenging)
Coumarins are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. mdpi.com Free radicals are highly reactive molecules that can cause damage to cells, contributing to various diseases, including cancer. The antioxidant mechanism of coumarins is closely linked to their chemical structure, particularly the type and position of substituents on the coumarin ring.
The primary mechanism of antioxidant activity for many coumarins is radical scavenging through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). mdpi.com In the HAT mechanism, the coumarin molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is influenced by the bond dissociation enthalpy of the O-H or C-H bonds from which the hydrogen is abstracted.
Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the radical scavenging mechanisms of coumarin derivatives. mdpi.comnih.gov These studies help to predict the most likely sites for radical attack and the thermodynamic and kinetic feasibility of the scavenging reactions. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the coumarin scaffold significantly influences their antioxidant potential. mdpi.com Hydroxyl groups, in particular, are effective hydrogen donors. The position of these groups is also critical; for instance, ortho-dihydroxy (catechol) moieties are known to enhance radical scavenging activity due to the stability of the resulting phenoxyl radical through intramolecular hydrogen bonding. mdpi.com
While specific experimental and extensive DFT studies on the radical scavenging mechanism of this compound are not widely available, the presence of the methoxy group at the C6 position is expected to influence its electronic properties and, consequently, its antioxidant capacity. The electron-donating nature of the methoxy group can affect the stability of the radical formed after hydrogen donation.
Table 2: Antioxidant Activity Mechanisms of Coumarin Derivatives
| Mechanism | Description | Key Structural Features | References |
|---|---|---|---|
| Radical Scavenging (HAT) | Donation of a hydrogen atom to neutralize a free radical. | Hydroxyl (-OH) groups, Methoxy (-OCH3) groups | mdpi.comnih.gov |
| Radical Scavenging (SET-PT) | Transfer of an electron to the radical, followed by a proton transfer. | Electron-donating substituents | mdpi.com |
Anti-inflammatory Mechanisms
Inflammation is a complex biological response that is implicated in the pathogenesis of numerous diseases. Chronic inflammation can contribute to the development and progression of cancer. Coumarin and its derivatives have been shown to possess significant anti-inflammatory properties. researchgate.netrsc.orgresearchgate.net
The primary anti-inflammatory mechanism of many coumarins involves the inhibition of key pro-inflammatory mediators and signaling pathways. One of the most important targets is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. nih.gov
Studies on coumarin analogues have demonstrated their ability to suppress the activation of NF-κB. nih.gov For example, 6-methylcoumarin has been shown to reduce the phosphorylation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov
While direct studies on the anti-inflammatory mechanisms of this compound are limited, the general anti-inflammatory profile of the coumarin scaffold suggests that it may also exert its effects through the modulation of pathways like NF-κB.
Table 3: Anti-inflammatory Mechanisms of Coumarin Analogues
| Mechanism | Key Molecular Targets/Events | Observed Effects | References |
|---|---|---|---|
| Inhibition of NF-κB Pathway | ↓ Phosphorylation of IκBα, ↓ NF-κB nuclear translocation | ↓ Production of IL-6, TNF-α, iNOS, COX-2 | researchgate.netnih.gov |
Other Mechanistic Biological Investigations (e.g., antiviral, antithrombotic activity)
Beyond their anticancer, antioxidant, and anti-inflammatory activities, coumarins have been investigated for a range of other biological properties, including antiviral and antithrombotic effects.
Antiviral Activity:
Several coumarin derivatives have been identified as possessing antiviral activity against a variety of viruses, including the human immunodeficiency virus (HIV). researchgate.netnih.gov The mechanisms of antiviral action are diverse and depend on the specific coumarin analogue and the virus. Some coumarins act as non-peptidic inhibitors of viral proteases, which are essential enzymes for viral replication. nih.gov Others, such as certain 4-hydroxycoumarins, have been shown to inhibit HIV integrase, another crucial viral enzyme. nih.gov A patent has listed this compound among compounds with potential antiviral activity, although detailed mechanistic studies are not publicly available. nih.gov
Antithrombotic Activity:
The discovery of the anticoagulant properties of dicoumarol, a bishydroxycoumarin, was a landmark in the history of coumarin research. acgpubs.org Warfarin and other synthetic 4-hydroxycoumarin (B602359) derivatives are widely used as oral anticoagulants. science.gov Their primary mechanism of action is the inhibition of the vitamin K epoxide reductase complex, which is necessary for the synthesis of several clotting factors. While the 4-hydroxy substitution is generally considered crucial for this activity, other coumarin derivatives have also been investigated for their effects on thrombosis. For instance, some studies have explored the antiplatelet and anticoagulant activities of various coumarin compounds. nih.gov There is a mention of 6-cyano-coumarin possessing anticoagulant properties, suggesting that the cyano group might play a role in this activity. nih.gov However, specific mechanistic studies on the antithrombotic potential of this compound are yet to be reported.
Table 4: Other Mechanistic Biological Investigations of Coumarin Analogues
| Biological Activity | Potential Mechanism/Target | Investigated Compounds | References |
|---|---|---|---|
| Antiviral | Inhibition of viral proteases, HIV integrase | 4-Hydroxycoumarins, this compound | nih.govnih.gov |
| Antithrombotic | Inhibition of vitamin K epoxide reductase, antiplatelet activity | 4-Hydroxycoumarins, 6-Cyano-coumarin | nih.govacgpubs.orgscience.gov |
Emerging Trends and Future Research Directions
Advancements in Green and Sustainable Synthesis of Coumarin (B35378) Derivatives
The synthesis of coumarin derivatives is undergoing a green revolution, with a strong focus on developing environmentally friendly and efficient methods. Traditional synthesis often involves hazardous solvents and catalysts. In contrast, modern approaches prioritize the use of safer alternatives.
Recent studies have highlighted the use of water as a solvent and microwave irradiation to significantly reduce reaction times and improve yields for coumarin-3-carboxylic acids. researchgate.net For instance, the reaction of 2-hydroxybenzaldehydes with Meldrum's acid in aqueous conditions under microwave irradiation presents a much more efficient and eco-friendly protocol. researchgate.net Similarly, ultrasound-assisted synthesis has emerged as a green method for producing 3-aryl coumarin derivatives, offering faster reaction times and higher yields compared to conventional methods. scirp.org
Deep eutectic solvents (DES), which are mixtures of choline (B1196258) chloride and zinc chloride, are also being explored as both catalysts and solvents for the Knoevenagel condensation to produce coumarin derivatives. nih.gov These green methods not only minimize the environmental impact but also often result in higher purity products with excellent yields under mild conditions. mdpi.com
Integration of Computational Methods in Compound Design and Discovery
Computational methods are becoming indispensable tools in the design and discovery of new coumarin-based compounds. Techniques like Density Functional Theory (DFT) are employed to study the molecular structure, vibrational frequencies, and other properties of coumarin derivatives. researchgate.net These computational studies provide valuable insights into the geometric and electronic properties of molecules, which are crucial for predicting their behavior and potential applications.
For instance, computational modeling has been used to investigate the interaction of coumarin derivatives with biological targets. nih.govresearchgate.net By simulating the binding of these compounds to enzymes like monoamine oxidase (MAO) and cholinesterases, researchers can predict their inhibitory activity and selectivity. nih.govtandfonline.com This in silico approach allows for the rational design of more potent and selective inhibitors for diseases like Alzheimer's. nih.govfrontiersin.org Furthermore, computational tools can predict the metabolic fate of coumarin derivatives, identifying potential metabolites and aiding in the design of compounds with improved pharmacokinetic profiles. nih.gov
Exploration of Novel Photophysical Applications of Cyano-Methoxycoumarins
The unique photophysical properties of cyano-methoxycoumarins make them attractive candidates for a variety of applications, particularly in the development of fluorescent probes and sensors. acs.orgresearchgate.net The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing cyano group on the coumarin scaffold often leads to interesting fluorescence characteristics. academie-sciences.fr
The absorption and fluorescence spectra of substituted coumarins are highly sensitive to their environment, a property known as solvatochromism. academie-sciences.frmdpi.com This sensitivity allows them to be used as probes to study the polarity of microenvironments. Researchers are actively exploring the use of these compounds in developing fluorescent probes for detecting specific ions and biomolecules. For example, coumarin derivatives have been investigated for their ability to sense metal ions like Zn²⁺. researchgate.net The changes in fluorescence intensity upon binding to the target analyte form the basis of their sensing mechanism. researchgate.net
Deeper Elucidation of Molecular Mechanisms in Biological Contexts
While the biological activities of many coumarin derivatives are known, a deeper understanding of their molecular mechanisms of action is a key area of future research. Coumarins have been shown to interact with a wide range of biological targets, including enzymes and proteins involved in various diseases. frontiersin.orgresearchgate.net
For example, certain coumarin derivatives exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease. nih.govfrontiersin.org Others have shown potential as inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. researchgate.nettandfonline.com Research is now focused on elucidating the precise binding modes and the specific molecular interactions that govern these inhibitory activities. Understanding these mechanisms at a molecular level is crucial for designing more effective and specific therapeutic agents. frontiersin.org
Development of Multi-Targeting Research Strategies for Complex Biological Systems
The complexity of many diseases, such as Alzheimer's and cancer, has led to the development of multi-target-directed ligands (MTDLs). tandfonline.commdpi.com This strategy aims to design single molecules that can interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and reduced side effects. frontiersin.orgmdpi.com
The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to be modified to interact with various biological targets. mdpi.com Researchers are designing and synthesizing coumarin-based hybrids that combine the coumarin core with other pharmacophores to create MTDLs. frontiersin.orgrsc.org For example, coumarin derivatives have been hybridized with moieties known to inhibit cholinesterases, MAO, and beta-amyloid aggregation, all of which are key pathological features of Alzheimer's disease. nih.govfrontiersin.orgmdpi.com These multi-target strategies hold significant promise for the development of novel therapeutics for complex multifactorial diseases. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
